Cas no 887430-82-2 (5-Bromo-2-(4-chlorophenoxy)pyrimidine)

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring both bromine and chlorophenoxy substituents, makes it a versatile intermediate for constructing complex heterocyclic compounds. The bromine atom at the 5-position offers a reactive site for further functionalization via cross-coupling reactions, while the 4-chlorophenoxy group enhances stability and influences electronic properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and agrochemicals. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
5-Bromo-2-(4-chlorophenoxy)pyrimidine structure
887430-82-2 structure
Product Name:5-Bromo-2-(4-chlorophenoxy)pyrimidine
CAS No:887430-82-2
MF:C10H6BrClN2O
MW:285.524440288544
MDL:MFCD03646337
CID:713037
PubChem ID:4689130
Update Time:2025-11-01

5-Bromo-2-(4-chlorophenoxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,5-bromo-2-(4-chlorophenoxy)-
    • 5-Bromo-2-(4-chlorophenoxy)pyrimidine
    • Pyrimidine,5-bromo-2-(4-chlorophenoxy)
    • SB57994
    • SCHEMBL22404982
    • A917593
    • FT-0761818
    • AS-31371
    • AKOS013182001
    • DTXSID00405591
    • CS-0171000
    • 5-Bromo-2-(4-chloro-phenoxy)-pyrimidine
    • MFCD03646337
    • 887430-82-2
    • MDL: MFCD03646337
    • Inchi: 1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H
    • InChI Key: QMUBZNPFNHJZFN-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=NC=1)OC1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 283.93500
  • Monoisotopic Mass: 283.935
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.635
  • Melting Point: Not available
  • Boiling Point: 398.6°C at 760 mmHg
  • Flash Point: 194.9°C
  • Refractive Index: 1.621
  • PSA: 35.01000
  • LogP: 3.68480
  • Vapor Pressure: Not available

5-Bromo-2-(4-chlorophenoxy)pyrimidine Security Information

5-Bromo-2-(4-chlorophenoxy)pyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-2-(4-chlorophenoxy)pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:887430-82-2)5-Bromo-2-(4-chlorophenoxy)pyrimidine
Order Number:A917593
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:03
Price ($):663.0/186.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-(4-chlorophenoxy)pyrimidine

Recent Advances in the Study of 5-Bromo-2-(4-chlorophenoxy)pyrimidine (CAS: 887430-82-2) in Chemical Biology and Pharmaceutical Research

5-Bromo-2-(4-chlorophenoxy)pyrimidine (CAS: 887430-82-2) is a pyrimidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and its biological activity. This compound features a brominated pyrimidine core substituted with a 4-chlorophenoxy group, which contributes to its unique chemical properties and interactions with biological targets. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 5-Bromo-2-(4-chlorophenoxy)pyrimidine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that modifications at the 5-position of the pyrimidine ring, including the bromo substituent, significantly influenced the compound's binding affinity and selectivity. Molecular docking studies revealed that the 4-chlorophenoxy group contributed to hydrophobic interactions within the BTK active site, suggesting its importance for inhibitor potency.

In parallel research, scientists have explored the compound's potential in agrochemical applications. A 2022 patent application (WO2022156789) disclosed derivatives of 5-Bromo-2-(4-chlorophenoxy)pyrimidine as effective fungicides against various plant pathogens. The presence of both bromine and chlorine atoms in the molecule appears to enhance its bioactivity, possibly through halogen bonding interactions with target proteins in fungal organisms.

Recent synthetic methodology developments have also focused on 5-Bromo-2-(4-chlorophenoxy)pyrimidine. A 2023 Organic Process Research & Development publication described an improved, scalable synthesis route for this compound, achieving higher yields (85%) and purity (>99%) compared to previous methods. The optimized procedure employs palladium-catalyzed cross-coupling reactions, demonstrating the compound's importance in modern synthetic chemistry workflows.

From a safety and toxicological perspective, new data has emerged regarding the handling and properties of 5-Bromo-2-(4-chlorophenoxy)pyrimidine. Safety Data Sheets (SDS) updated in 2023 indicate that the compound should be handled with appropriate personal protective equipment due to potential skin and eye irritation. However, preliminary ecotoxicology studies suggest it has relatively low environmental persistence, which may be advantageous for certain applications.

Looking forward, researchers anticipate that 5-Bromo-2-(4-chlorophenoxy)pyrimidine will continue to play an important role in drug discovery programs, particularly as a scaffold for developing targeted therapies. Its combination of synthetic accessibility and biological relevance makes it a valuable tool for medicinal chemists. Future research directions may include exploring its use in PROTAC (proteolysis targeting chimera) development and as a fragment in fragment-based drug discovery approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887430-82-2)5-Bromo-2-(4-chlorophenoxy)pyrimidine
A917593
Purity:99%/99%
Quantity:5g/1g
Price ($):663.0/186.0
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